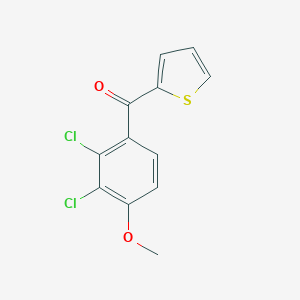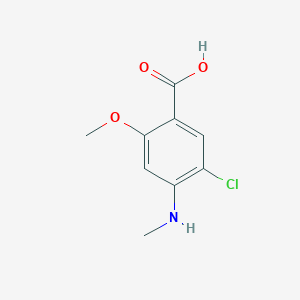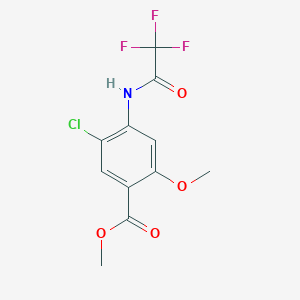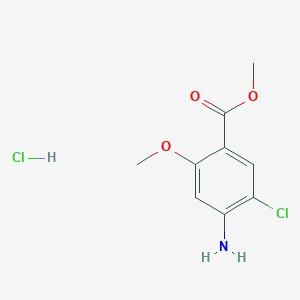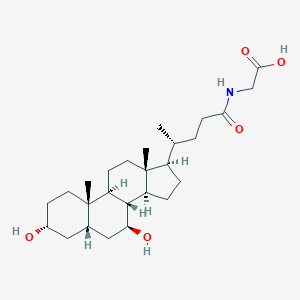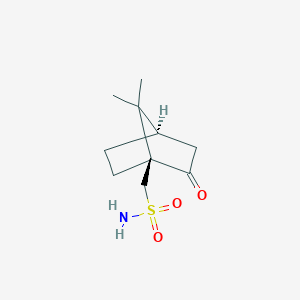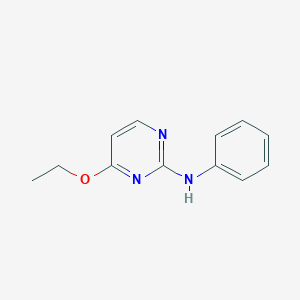
4-ethoxy-N-phenylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-phenylpyrimidin-2-amine, also known as EPPA, is a synthetic compound that belongs to the pyrimidine family. It has gained attention in the scientific community due to its potential applications in drug discovery and development. EPPA has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-phenylpyrimidin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. 4-ethoxy-N-phenylpyrimidin-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It also inhibits the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
4-ethoxy-N-phenylpyrimidin-2-amine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-ethoxy-N-phenylpyrimidin-2-amine has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-phenylpyrimidin-2-amine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it exhibits promising biological activities, which make it a potential candidate for drug discovery and development. However, there are also some limitations to using 4-ethoxy-N-phenylpyrimidin-2-amine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, its potential toxicity and side effects need to be further investigated.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-phenylpyrimidin-2-amine. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Furthermore, research could focus on optimizing the synthesis of 4-ethoxy-N-phenylpyrimidin-2-amine and developing analogs with improved biological activities and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-phenylpyrimidin-2-amine involves the reaction of ethyl 2-aminopyrimidine-4-carboxylate with phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-ethoxy-N-phenylpyrimidin-2-amine.
Applications De Recherche Scientifique
4-ethoxy-N-phenylpyrimidin-2-amine has been extensively studied for its potential use in drug discovery and development. It has been found to exhibit promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-ethoxy-N-phenylpyrimidin-2-amine has shown anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
110235-37-5 |
|---|---|
Nom du produit |
4-ethoxy-N-phenylpyrimidin-2-amine |
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-ethoxy-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-8-9-13-12(15-11)14-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14,15) |
Clé InChI |
XYDDLCRPDKACKW-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)NC2=CC=CC=C2 |
SMILES canonique |
CCOC1=NC(=NC=C1)NC2=CC=CC=C2 |
Synonymes |
2-Pyrimidinamine,4-ethoxy-N-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



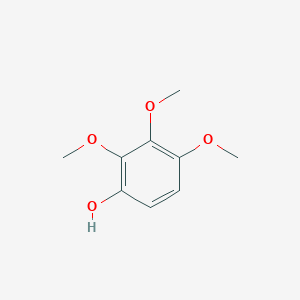
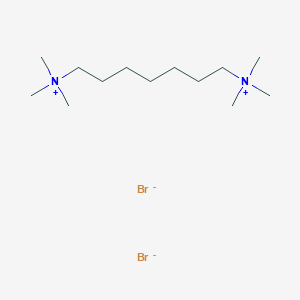
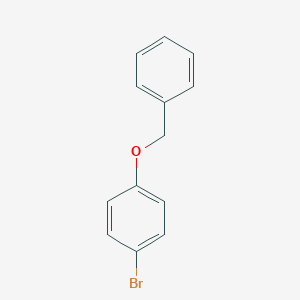
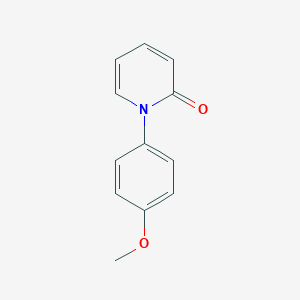
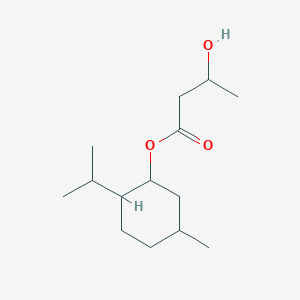
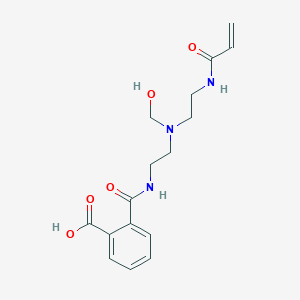
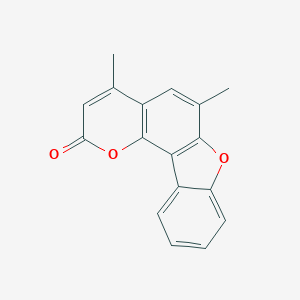
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
